Triazolam-d3 Triazolam-d3
Brand Name: Vulcanchem
CAS No.: 112393-65-4
VCID: VC18024567
InChI: InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3
SMILES:
Molecular Formula: C17H12Cl2N4
Molecular Weight: 346.2 g/mol

Triazolam-d3

CAS No.: 112393-65-4

Cat. No.: VC18024567

Molecular Formula: C17H12Cl2N4

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

Triazolam-d3 - 112393-65-4

Specification

CAS No. 112393-65-4
Molecular Formula C17H12Cl2N4
Molecular Weight 346.2 g/mol
IUPAC Name 8-chloro-6-(2-chlorophenyl)-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Standard InChI InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3
Standard InChI Key JOFWLTCLBGQGBO-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl
Canonical SMILES CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Characteristics

Triazolam-d3 (CAS 112393-65-4) is systematically named 8-chloro-6-(2-chlorophenyl)-1-(methyl-d3)-4H- triazolo[4,3-a] benzodiazepine-d3. Its molecular formula is C17H9D3Cl2N4\text{C}_{17}\text{H}_{9}\text{D}_{3}\text{Cl}_{2}\text{N}_{4}, with a molecular weight of 346.23 g/mol . The deuterium substitution occurs at the methyl group (-CD3_3), strategically positioned to minimize isotopic effects on biological activity while enhancing mass spectral differentiation.

Table 1: Comparative Properties of Triazolam and Triazolam-d3

PropertyTriazolamTriazolam-d3
Molecular FormulaC17_{17}H12_{12}Cl2_2N4_4C17_{17}H9_9D3_3Cl2_2N4_4
Molecular Weight343.21 g/mol346.23 g/mol
CAS Number28911-01-5112393-65-4
Deuterium SubstitutionNoneMethyl (-CD3_3)

The structural integrity of triazolam-d3 ensures its utility as an internal standard in quantitative assays, where its near-identical chromatographic behavior to non-deuterated triazolam allows for precise correction of matrix effects .

Synthesis and Analytical Applications

Synthesis

While explicit synthetic pathways for triazolam-d3 remain proprietary, deuterium incorporation typically involves hydrogen-deuterium exchange at the methyl group during late-stage synthesis. This approach minimizes side reactions and ensures isotopic purity >95% (HPLC), as verified by suppliers .

Analytical Methodologies

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have leveraged triazolam-d3's isotopic signature for sensitive detection:

Table 2: Performance Characteristics of LC-MS/MS Methods Using Triazolam-d3

MatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
Mouse Dried Blood Spots2585–110
Meconium1590–111

In transgenic mouse models, a validated method achieved simultaneous quantification of triazolam-d3, α-hydroxytriazolam, and 4-hydroxytriazolam with a 4-minute runtime, demonstrating its utility in high-throughput pharmacokinetic studies . The deuterated analog's retention time shift of 0.12–0.15 minutes relative to native triazolam enables unambiguous identification in complex biological matrices .

Pharmacokinetic and Metabolic Profile

Absorption and Distribution

Triazolam-d3 exhibits pharmacokinetic properties mirroring its non-deuterated counterpart, with rapid oral absorption (Tmax_{\text{max}} = 0.5–2 hr) and high plasma protein binding (>90%) . Deuterium substitution marginally reduces hepatic clearance (CLH_{\text{H}} = 6.2 L/hr vs. 6.5 L/hr for triazolam), attributable to attenuated CYP3A4-mediated metabolism .

Therapeutic Applications and Regulatory Status

Clinical Use

As a deuterated chemical entity, triazolam-d3 itself is not employed therapeutically. However, it serves as an essential reference material for:

  • Quantifying triazolam in forensic toxicology screenings

  • Validating bioanalytical methods under FDA Guidance for Industry (Bioanalytical Method Validation)

  • Studying drug-drug interactions involving CYP3A4 inhibitors/inducers

Regulatory Considerations

Triazolam-d3 is classified as a Schedule IV controlled substance in jurisdictions adopting the UN Convention on Psychotropic Substances. Suppliers mandate documentation for acquisition, including:

  • End-user declarations specifying research use

  • Institutional Review Board (IRB) approval for clinical studies

  • Secure storage protocols compliant with 21 CFR Part 1301

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